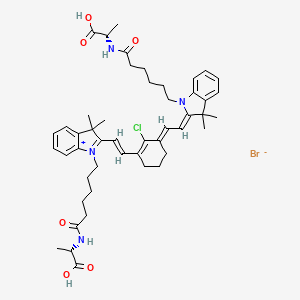

IR-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H62BrClN4O6 |

|---|---|

Molecular Weight |

906.4 g/mol |

IUPAC Name |

(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid bromide |

InChI |

InChI=1S/C48H61ClN4O6.BrH/c1-32(45(56)57)50-42(54)24-9-7-15-30-52-38-22-13-11-20-36(38)47(3,4)40(52)28-26-34-18-17-19-35(44(34)49)27-29-41-48(5,6)37-21-12-14-23-39(37)53(41)31-16-8-10-25-43(55)51-33(2)46(58)59;/h11-14,20-23,26-29,32-33H,7-10,15-19,24-25,30-31H2,1-6H3,(H3-,50,51,54,55,56,57,58,59);1H/t32-,33-;/m0./s1 |

InChI Key |

WEBBDXYPCUMOOU-MLGYITDRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)N[C@@H](C)C(=O)O)(C)C.[Br-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)NC(C)C(=O)O)(C)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Interleukin-34 (IL-34): Structure, Function, and Therapeutic Potential

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and neurobiology.

Executive Summary

Interleukin-34 (IL-34) is a cytokine discovered in 2008, identified as a second ligand for the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of the mononuclear phagocyte system.[1][2] Despite sharing a receptor with the well-characterized Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), IL-34 bears no sequence homology to CSF-1 and exhibits a distinct, more restricted tissue expression pattern.[2][3] It is a critical factor for the development and maintenance of specific tissue-resident macrophage populations, notably microglia in the brain and Langerhans cells in the skin.[2][4] Structurally, IL-34 is a homodimeric glycoprotein (B1211001) that activates a network of intracellular signaling pathways, influencing cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in a range of pathologies, including inflammatory autoimmune diseases, cancer, and neurological disorders, making it a compelling biomarker and therapeutic target.[5][6] This guide provides a comprehensive overview of IL-34's molecular structure, biological functions, associated signaling cascades, and relevant experimental methodologies.

IL-34 Protein Structure

IL-34 is a secreted homodimeric glycoprotein belonging to the short-chain helical cytokine family.[1][2] Although it shares structural motifs with other helical cytokines, it has unique features and no sequence homology with CSF-1.[3] The human IL-34 protein is synthesized as a 242-amino acid precursor, which includes a 20-amino acid signal sequence.

The two monomers of the functional homodimer are linked by non-covalent bonds, in contrast to the disulfide-linked CSF-1 homodimer.[1] The crystal structure of mouse IL-34 reveals a core of four alpha-helices, characteristic of the cytokine family, but it uniquely incorporates two additional helices that are integral to the bundle.[3] This structural distinction likely contributes to its unique receptor binding kinetics and biological activities compared to CSF-1.[3][7]

| Property | Description | References |

| Name | Interleukin-34 (IL-34) | [8] |

| Gene | IL34 (Human) | [9] |

| Structure | Non-covalently linked homodimer | [1] |

| Monomer Size | ~39 kDa | [8] |

| Amino Acid Length | 242 aa precursor (Human) | [8] |

| Family | Short-chain helical hematopoietic cytokine | [2] |

| PDB ID (Mouse) | 4EXN | [7] |

Function and Biological Roles

Receptor Interactions

IL-34 exerts its effects by binding to multiple cell surface receptors, the most prominent being CSF-1R.

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): This is the primary functional receptor for IL-34.[10] Binding of the IL-34 homodimer induces CSF-1R dimerization and autophosphorylation, initiating downstream signaling.[1][11] The IL-34/CSF-1R interaction is predominantly hydrophobic and forms a more stable complex with slower dissociation kinetics compared to the hydrophilic CSF-1/CSF-1R interaction.[12] This difference in binding may underlie some of the distinct biological outcomes observed between the two ligands.[3]

-

Protein-Tyrosine Phosphatase Zeta (PTP-ζ): Identified as an alternative receptor for IL-34 in the brain, PTP-ζ is expressed on glial cells and neuronal progenitors.[10][13] This interaction can inhibit cell motility and proliferation, suggesting functions independent of CSF-1R.[10]

-

Syndecan-1: This cell surface proteoglycan binds to IL-34 and can modulate its signaling through CSF-1R, particularly influencing cellular migration.[10][13][14]

Physiological and Pathophysiological Roles

The function of IL-34 is largely dictated by its restricted expression pattern, which is highly conserved across species.[1][2]

-

Physiological Roles: In healthy tissues, IL-34 is most abundantly expressed by neurons in the central nervous system and keratinocytes in the epidermis.[1] This specific localization makes it the essential trophic factor for the development and maintenance of brain microglia and skin Langerhans cells, respectively.[2][4] In contrast, CSF-1 is more broadly expressed and supports other macrophage populations.[15]

-

Role in Inflammation and Autoimmunity: IL-34 is a key player in inflammatory responses.[5] Its expression is induced by pro-inflammatory cytokines like TNF-α and IL-1β.[14] Elevated levels of IL-34 are found in the serum and tissues of patients with rheumatoid arthritis, inflammatory bowel disease (Crohn's disease and ulcerative colitis), and other autoimmune conditions, where it often correlates with disease severity.[1][10][14]

-

Role in Oncology: In the tumor microenvironment, IL-34 can be secreted by cancer cells.[1] It promotes tumor progression by recruiting and polarizing tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumorigenic phenotype.[1][16] High IL-34 expression has been correlated with poor prognosis in several cancers, including osteosarcoma and lung cancer.

-

Role in Neurological Disorders: The role of IL-34 in the CNS is complex. While essential for microglial homeostasis, it also has a neuroprotective function, with administration of IL-34 showing improved cognitive function in mouse models of Alzheimer's disease.[1] However, it also drives microglial proliferation in chronic neurodegeneration, indicating a context-dependent role.[4]

-

Role in Fibrosis: IL-34 contributes to the progression of liver fibrosis, particularly in the context of hepatitis B or C infection.[1] It induces monocytes to differentiate into pro-fibrotic macrophages, which promote collagen production.[1]

Signaling Pathways

Upon receptor binding, IL-34 activates several key intracellular signaling cascades that mediate its diverse biological effects.

CSF-1R-Mediated Signaling

Binding of IL-34 to CSF-1R triggers a robust signaling network that regulates the survival, proliferation, and differentiation of myeloid cells.[10][17] The primary pathways activated include:

-

PI3K/AKT Pathway: A central regulator of cell survival and metabolism.

-

MAPK Pathways (ERK1/2, JNK, p38): Crucial for proliferation, differentiation, and inflammatory responses.[9][17]

-

JAK/STAT Pathway: Primarily involving STAT3, this pathway is important for cytokine signaling and cell differentiation.[10][17]

-

NF-κB Pathway: A key regulator of inflammatory gene expression.[10][17]

-

AMPK/ULK1 Pathway: Involved in the induction of autophagy.[10]

While CSF-1 activates the same pathways, IL-34 can induce stronger and more transient activation of CSF-1R, potentially leading to differential downstream signaling and distinct cellular responses.[11]

Quantitative Data

Quantitative analysis of IL-34's binding kinetics, bioactivity, and expression provides crucial context for its biological function.

Table 5.1: Receptor Binding and Bioactivity

| Parameter | Ligand / Analyte | Receptor / System | Value | Reference |

|---|---|---|---|---|

| Binding Interaction | IL-34 | CSF-1R | Predominantly Hydrophobic | [12] |

| CSF-1 | CSF-1R | Predominantly Hydrophilic | [12] | |

| Binding Affinity | Human IL-34 | Human CSF-1R (D1-D5) | ~400-fold higher than to D1-D3 domains | [3] |

| Bioactivity (ED₅₀) | Recombinant Human IL-34 | Human Peripheral Blood Monocytes | 0.75 - 3.75 ng/mL | |

Table 5.2: Relative Expression Levels

| Tissue / Cell Type | Relative IL-34 mRNA/Protein Level | Comparison | Reference |

|---|---|---|---|

| Human Brain | High (produced by neurons) | ~300 times higher protein level than CSF-1 | [1][4] |

| Human Skin | High (produced by keratinocytes) | Primary CSF-1R ligand in epidermis | [1][18] |

| Human Spleen | Predominant expression among many tissues | - | [8][9] |

| Inflamed Tissues | Upregulated | Higher than in healthy tissue |[1][10][14] |

Key Experimental Protocols

Standardized protocols are essential for the reliable study of IL-34. Below are generalized methodologies for its detection and functional assessment.

Quantification of IL-34 by Sandwich ELISA

This protocol outlines the steps for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify IL-34 in biological samples like serum, plasma, or cell culture supernatants.[19][20]

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for IL-34. Incubate overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.

-

Sample/Standard Incubation: Wash the plate. Add prepared standards (recombinant IL-34) and samples to the appropriate wells. Incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for IL-34 to each well. Incubate for 1-2 hours at RT.

-

Enzyme Conjugate: Wash the plate. Add streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP) to each well. Incubate for 20-30 minutes at RT in the dark.

-

Substrate Development: Wash the plate. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, allowing a blue color to develop.

-

Reaction Stoppage: Add Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The concentration of IL-34 in the samples is determined by interpolating from the standard curve.

Detection of IL-34 by Western Blot

This method is used to detect IL-34 protein in tissue homogenates or cell lysates.[21]

-

Sample Preparation: Prepare protein lysates from tissues (e.g., mouse spleen or brain) or cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel. A band for IL-34 is expected around 33-38 kDa.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at RT in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against IL-34 (e.g., at a concentration of 0.25-1 µg/mL) overnight at 4°C with gentle agitation.[21]

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-sheep IgG) for 1 hour at RT.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Measurement of IL-34 Bioactivity (Cell Proliferation Assay)

This assay measures the biological activity of IL-34 by its ability to stimulate the proliferation of responsive cells.

-

Cell Preparation: Isolate human peripheral blood monocytes or use a responsive cell line such as M-NFS-60. Seed the cells in a 96-well culture plate at an appropriate density.

-

IL-34 Stimulation: Prepare serial dilutions of recombinant IL-34 (e.g., from 0.1 to 100 ng/mL) in complete culture medium. Add the dilutions to the cells. Include a negative control (medium only).

-

Incubation: Culture the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Proliferation Measurement: Add a proliferation reagent (e.g., MTT, WST-1, or BrdU) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. The results are plotted as cell proliferation versus IL-34 concentration to determine the ED₅₀ (the concentration that induces 50% of the maximal response).

Conclusion and Future Directions

Interleukin-34 has emerged as a non-redundant cytokine with specific and vital roles in tissue homeostasis, particularly in the brain and skin. Its distinct expression pattern and unique receptor binding kinetics differentiate its function from that of CSF-1, providing a layer of specialized control over the mononuclear phagocyte system. The strong association of IL-34 with inflammation, cancer progression, and neurological diseases highlights its significance as a potential biomarker for diagnosis and prognosis.[5][6] Furthermore, the selective targeting of IL-34 offers a promising therapeutic strategy to modulate macrophage and microglial activity in a tissue-specific manner, potentially avoiding the broader systemic effects of targeting the CSF-1R directly.[4] Future research will likely focus on dissecting the context-dependent signaling differences between IL-34 and CSF-1, developing specific IL-34 inhibitors for clinical use, and exploring its therapeutic potential in a wider range of human diseases.

References

- 1. rupress.org [rupress.org]

- 2. Interleukin-34, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Biological functions and clinical implications of interleukin-34 in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin 34 in Disease Progressions: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Interleukin 34 - Wikipedia [en.wikipedia.org]

- 9. sinobiological.com [sinobiological.com]

- 10. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functions of interleukin‐34 and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target [ijbs.com]

- 15. Functional overlap but differential expression of CSF-1 and IL-34 in their CSF-1 receptor-mediated regulation of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cloud-clone.com [cloud-clone.com]

- 20. benchchem.com [benchchem.com]

- 21. IL-34 Antibody - BSA Free (NBP1-76356): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to the IL-34 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-34 (IL-34) is a dimeric cytokine that has emerged as a critical regulator of myeloid cell biology, playing a pivotal role in the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[1] Initially identified as a second ligand for the Colony-Stimulating Factor 1 Receptor (CSF-1R), its distinct expression patterns and unique interactions with other receptors suggest non-redundant functions compared to the other CSF-1R ligand, CSF-1.[1][2] Dysregulation of the IL-34 signaling pathway has been implicated in a variety of pathological conditions, including inflammatory diseases such as rheumatoid arthritis, and various cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive analysis of the IL-34 signaling pathway, including its core components, downstream signaling cascades, and detailed experimental protocols for its investigation.

Core Components of the IL-34 Signaling Pathway

The initiation of IL-34 signaling is predicated on its binding to specific cell surface receptors. While CSF-1R is the primary and most well-characterized receptor, IL-34 also interacts with other molecules that can modulate its activity.

Receptors:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): A receptor tyrosine kinase that is the principal receptor for both IL-34 and CSF-1.[1] Binding of IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins.[3]

-

Protein-Tyrosine Phosphatase Zeta (PTP-ζ): Identified as an alternative receptor for IL-34, particularly in the central nervous system where its expression is abundant.[4]

-

Syndecan-1 (CD138): A cell surface heparan sulfate (B86663) proteoglycan that can bind to IL-34 and may act as a co-receptor, potentially modulating CSF-1R activation.[4]

The IL-34 Signaling Cascade

Upon binding to CSF-1R, IL-34 triggers a complex network of intracellular signaling pathways that ultimately regulate gene expression and cellular responses. The primary signaling axes are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

Downstream Signaling Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.

-

MAPK Pathway: This pathway, comprising cascades such as ERK1/2, p38, and JNK, is involved in a wide range of cellular processes including proliferation, differentiation, and inflammation.[5]

-

JAK/STAT Pathway: This pathway is a direct route to the nucleus for regulating gene expression. Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and act as transcription factors.

Quantitative Analysis of IL-34 Signaling

The following tables summarize key quantitative data related to the IL-34 signaling pathway, providing a basis for experimental design and data interpretation.

| Parameter | Value | Cell/System Context | Reference |

| Binding Affinity (Kd) | |||

| IL-34 to CSF-1R D1-D5 | ~400-fold higher than to CSF-1R D1-D3 | Recombinant human proteins | [6] |

| IL-34 to CSF-1R | Higher affinity than CSF-1 | General observation | [2] |

| Cellular Proliferation | |||

| IL-34 on 4T1 cells | Significant dose-dependent increase | 4T1 metastatic mouse breast carcinoma cells | |

| AP-1 Activity | |||

| IL-34 on AP-1 transactivation | Significant induction at higher doses | JB6 Cl41 cells | |

| IL-34 on c-Fos and c-Jun promoters | Significant dose-dependent increase in transcriptional activities | MCF7 cells |

Note: More specific quantitative data on the dose-dependent phosphorylation of individual signaling proteins (Akt, STATs, JNK, p38) and fold-changes in target gene expression are areas of ongoing research and would be valuable additions to this table as more studies are published.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IL-34 signaling pathway.

Immunoprecipitation of CSF-1R

This protocol is for the immunoprecipitation of CSF-1R from cell lysates to study its phosphorylation status or interaction with other proteins.

Materials:

-

Ice-cold PBS

-

Ice-cold 1X Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

-

Anti-CSF-1R antibody (e.g., Cell Signaling Technology #3152)[3][4]

-

Protein A/G magnetic beads

-

Magnetic separation rack

-

3X SDS sample buffer

Procedure:

-

Cell Lysis:

-

Treat cells with IL-34 for the desired time.

-

Wash cells once with ice-cold PBS.

-

Add 0.5 ml of ice-cold 1X cell lysis buffer per 10 cm plate and incubate on ice for 5 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate on ice (e.g., three times for 5 seconds each).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-CSF-1R antibody to 200 μl of cell lysate at the recommended dilution. Incubate with rotation for 1-2 hours at 4°C.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 30-60 minutes at 4°C.

-

Pellet the beads using a magnetic separation rack and discard the supernatant.

-

Wash the beads three times with 500 μl of ice-cold cell lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the bead pellet in 20-40 μl of 3X SDS sample buffer.

-

Boil the sample at 95-100°C for 5 minutes.

-

Pellet the beads using the magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

-

Western Blotting for Phosphorylated ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 as a readout of MAPK pathway activation.

Materials:

-

Cell lysate (prepared as in the immunoprecipitation protocol)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Normalize samples to the same protein concentration with lysis buffer.

-

Add SDS sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 10-20 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal.

-

-

Stripping and Re-probing (for total ERK1/2):

-

Incubate the membrane in stripping buffer to remove the first set of antibodies.

-

Wash and re-block the membrane.

-

Incubate with the anti-total-ERK1/2 primary antibody.

-

Repeat the secondary antibody and detection steps.

-

-

Quantification:

-

Use densitometry software (e.g., ImageJ) to quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

In Vitro CSF-1R Kinase Assay

This protocol is for measuring the kinase activity of CSF-1R in vitro, often used for screening potential inhibitors. This protocol is adapted from commercially available kits.

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Kinase Assay Buffer

-

ATP

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Test inhibitors

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White 96-well plate

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock.

-

Prepare serial dilutions of the test inhibitor.

-

-

Kinase Reaction:

-

Add 1x Kinase Assay Buffer, ATP, and substrate to each well of a 96-well plate.

-

Add the test inhibitor or vehicle control.

-

Initiate the reaction by adding the recombinant CSF-1R enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

AP-1 Reporter Gene Assay

This protocol measures the transcriptional activity of AP-1, a downstream target of the MAPK pathway.

Materials:

-

AP-1 luciferase reporter vector

-

Constitutively expressing Renilla luciferase vector (for normalization)

-

Cell line of interest (e.g., HEK293T, MCF7)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the AP-1 luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Cell Treatment:

-

Serum-starve the cells for 24 hours.

-

Treat the cells with different concentrations of IL-34 for a specified time (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

-

Measure the firefly luciferase activity (from the AP-1 reporter).

-

Measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample.

-

Normalize the results to the untreated control to determine the fold induction of AP-1 activity.

-

Visualizations

IL-34 Signaling Pathway Diagram

Caption: A simplified diagram of the IL-34 signaling pathway.

Experimental Workflow for IL-34 Signaling Analysis

Caption: A typical experimental workflow for investigating IL-34 signaling.

Conclusion

The IL-34 signaling pathway is a complex and crucial regulatory network with significant implications for both normal physiology and disease. A thorough understanding of its components and downstream effects is essential for the development of novel therapeutic strategies. This technical guide provides a foundational overview, quantitative data, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their investigation of this important cytokine. Further research is needed to fully elucidate the quantitative aspects of IL-34 signaling and the specific roles of its alternative receptors in different cellular contexts.

References

- 1. IL-17 induces AKT-dependent IL-6/JAK2/STAT3 activation and tumor progression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]

- 3. (3152) CSF-1R/M-CSF-R Antibody - Cell Signaling Technology - CiteAb [citeab.com]

- 4. JNK-dependent Stat3 phosphorylation contributes to Akt activation in response to arsenic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Interleukin-34 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-34 (IL-34) is a pivotal cytokine that, despite sharing its primary receptor with Colony-Stimulating Factor 1 (CSF-1), exhibits distinct biological functions crucial for the development and maintenance of specific cell lineages, including microglia and Langerhans cells.[1][2] Understanding the nuances of its receptor interactions is paramount for the development of targeted therapeutics in a range of diseases, from neurodegenerative disorders to inflammatory conditions and cancer. This technical guide provides a comprehensive overview of the binding affinities of IL-34 to its receptors, details the experimental methodologies used for these measurements, and illustrates the subsequent signaling pathways.

IL-34 Receptors and Binding Affinity

IL-34 primarily signals through the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[3] However, it also interacts with two alternative receptors: Protein-Tyrosine Phosphatase Zeta (PTP-ζ) and Syndecan-1, which can modulate its activity and signaling outcomes.[4][5]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter, often expressed as the dissociation constant (Kd), which indicates the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

| Ligand | Receptor | Species | Method | Dissociation Constant (Kd) | Reference |

| Human IL-34 | Human CSF-1R (D1-D5) | Human | ITC | 0.194 µM | [6] |

| Human IL-34 | Human CSF-1R (D1-D3) | Human | ITC | ~77.6 µM (calculated from 400-fold lower affinity) | [6] |

| IL-34 | PTP-ζ | - | - | Lower affinity (qualitative) | [7] |

| IL-34 | Syndecan-1 | - | - | Low affinity (qualitative) | [8] |

ITC: Isothermal Titration Calorimetry

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity requires robust experimental methodologies. The following sections detail the principles and generalized protocols for common techniques used to study the interaction between IL-34 and its receptors.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (in solution) to a ligand (immobilized on the chip).[9][10] This allows for real-time monitoring of association and dissociation, enabling the calculation of kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (Kd).

Generalized Protocol:

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization: Immobilize the receptor (e.g., recombinant CSF-1R) onto the activated chip surface via amine coupling. The desired immobilization level should be determined empirically to avoid mass transport limitations. A control flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein.

-

Analyte Injection: Inject a series of concentrations of IL-34 (analyte) over the ligand and control flow cells at a constant flow rate.

-

Association and Dissociation: Monitor the binding in real-time (association phase). Following the association phase, flow buffer over the chip to monitor the dissociation of the IL-34 from the receptor (dissociation phase).

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Subtract the signal from the control flow cell from the active flow cell to obtain a specific binding sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.[11]

Bio-Layer Interferometry (BLI)

Principle: BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference.[12] Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is measured in real-time.

Generalized Protocol:

-

Biosensor Hydration: Hydrate the streptavidin-coated biosensors in the assay buffer for at least 10 minutes.

-

Ligand Immobilization: Immobilize biotinylated receptor (e.g., CSF-1R) onto the streptavidin-coated biosensors.

-

Baseline: Establish a baseline by dipping the biosensors into wells containing assay buffer.

-

Association: Move the biosensors to wells containing various concentrations of IL-34 to measure the association phase.

-

Dissociation: Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.

-

Data Analysis: The data is analyzed using the instrument's software to fit the association and dissociation curves to a binding model and calculate the kinetic and affinity constants.[1][13]

Enzyme-Linked Immunosorbent Assay (ELISA) - Based Binding Assay

Principle: This is a plate-based assay that can be adapted to measure binding affinity. In a typical setup, the receptor is coated on the microplate wells, and the binding of a labeled or unlabeled ligand is detected using an antibody-enzyme conjugate that generates a colorimetric, fluorescent, or luminescent signal.

Generalized Protocol:

-

Plate Coating: Coat a 96-well microplate with the receptor (e.g., recombinant CSF-1R) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Ligand Incubation: Add serial dilutions of IL-34 to the wells and incubate for 2 hours at room temperature to allow binding to the immobilized receptor.

-

Detection:

-

If IL-34 is labeled (e.g., with biotin), add a streptavidin-HRP conjugate.

-

If IL-34 is unlabeled, add a primary anti-IL-34 antibody followed by a secondary HRP-conjugated antibody.

-

-

Substrate Addition: After washing, add a suitable HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Plot the absorbance values against the IL-34 concentration and fit the data to a saturation binding curve to determine the Kd.[2][3][14]

Signaling Pathways

The binding of IL-34 to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

IL-34/CSF-1R Signaling

Upon binding of IL-34, CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PI3K/AKT Pathway: Promotes cell survival, proliferation, and metabolism.[15]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.[16]

-

JAK/STAT Pathway: Involved in cytokine signaling and immune regulation.[16]

-

NF-κB Pathway: A key regulator of inflammation and immune responses.[15]

-

JNK and p38 MAPK Pathways: Involved in stress responses and inflammation.[15]

IL-34/PTP-ζ Signaling

IL-34 can also bind to PTP-ζ, a receptor-type protein-tyrosine phosphatase.[5] This interaction is particularly relevant in the central nervous system where PTP-ζ is highly expressed.[17][18] Binding of IL-34 to PTP-ζ can lead to the tyrosine phosphorylation of downstream effectors like Focal Adhesion Kinase (FAK) and paxillin, which are involved in cell adhesion and migration.[15]

IL-34/Syndecan-1 Co-receptor Function

Syndecan-1 acts as a co-receptor for IL-34, modulating its binding and signaling through CSF-1R.[19] The heparan sulfate (B86663) chains of Syndecan-1 can bind IL-34, thereby concentrating it at the cell surface and enhancing its presentation to CSF-1R, which can potentiate downstream signaling.[8]

Conclusion

The interaction of IL-34 with its receptors is a complex process with significant implications for cellular function in both health and disease. While the binding to CSF-1R is of high affinity and initiates canonical signaling pathways, the interactions with PTP-ζ and Syndecan-1 add further layers of regulation and functional diversity. A thorough understanding of these binding affinities and the methodologies to measure them is essential for the scientific community to unlock the full therapeutic potential of targeting the IL-34 signaling axis. Further research is warranted to precisely quantify the binding kinetics of IL-34 with PTP-ζ and Syndecan-1 to build a more complete picture of its biological roles.

References

- 1. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 2. cusabio.com [cusabio.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry Identifies Interleukin-34 and Protein-tyrosine Phosphatase ζ Interactions - Accelerating Proteomics [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. affiniteinstruments.com [affiniteinstruments.com]

- 11. Molecular Basis of Selective Cytokine Signaling Inhibition by Antibodies Targeting a Shared Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniklinikum-jena.de [uniklinikum-jena.de]

- 14. content.abcam.com [content.abcam.com]

- 15. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. Receptor-type protein-tyrosine phosphatase ζ is a functional receptor for interleukin-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reactome | IL34 dimer binds PTPRZ1 [reactome.org]

- 19. Syndecan-1 regulates the biological activities of interleukin-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

IL-34 role in innate immunity

An In-depth Technical Guide to the Role of Interleukin-34 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-34 (IL-34) is a key cytokine in the landscape of innate immunity, primarily recognized for its critical role in the development, survival, and function of mononuclear phagocytes. As the second known ligand for the Colony-Stimulating Factor-1 Receptor (CSF-1R), it shares functions with Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) yet exhibits distinct expression patterns and engages alternative receptors, leading to unique biological outcomes. Dysregulation of IL-34 is implicated in a wide range of pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer, highlighting its significance as a potential biomarker and therapeutic target. This guide provides a comprehensive technical overview of IL-34's function in innate immunity, detailing its signaling pathways, impact on myeloid cell differentiation, and role in disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: IL-34 and its Receptors

Discovered in 2008, IL-34 is a secreted homodimeric glycoprotein (B1211001) that, despite sharing no sequence homology with CSF-1, binds to the same receptor, CSF-1R.[1] This binding is crucial for the differentiation, proliferation, and survival of monocytes, macrophages, and their precursors.[2] While CSF-1 is broadly expressed, IL-34 shows a more restricted and tissue-specific expression pattern, notably in the skin's keratinocytes and neurons in the brain.[1][2] This spatial distinction suggests that while both cytokines can activate CSF-1R, they perform non-redundant functions in tissue homeostasis.[2]

Beyond the shared CSF-1R, IL-34 interacts with alternative receptors, which diversifies its signaling potential:

-

Protein-Tyrosine Phosphatase Zeta (PTP-ζ): This interaction has been implicated in cell signaling, though its in-vivo relevance is still under investigation.[3]

-

Syndecan-1: IL-34 can bind to this transmembrane heparan sulfate (B86663) proteoglycan, which may modulate CSF-1R activation and influence cell migration.[1][3]

These interactions suggest that IL-34's biological effects are highly context-dependent, governed by the specific receptor landscape of the target cell and the surrounding microenvironment.

IL-34 Signaling Pathways in Innate Immune Cells

The binding of IL-34 to CSF-1R on myeloid cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][5] This initiates a cascade of downstream signaling events that are fundamental to the cellular response.

Key signaling pathways activated by IL-34 include:

-

PI3K/AKT: This pathway is central to promoting cell survival and proliferation.

-

MAPK (ERK1/2): The Extracellular Signal-Regulated Kinase pathway is involved in differentiation and gene expression.[3]

-

JAK/STAT: The Janus Kinase/Signal Transducer and Activator of Transcription pathway, particularly involving STAT1 and STAT3, regulates the expression of inflammatory and immunomodulatory genes.[5]

-

NF-κB: The Nuclear Factor kappa B pathway is a master regulator of pro-inflammatory gene expression.[3]

These pathways collectively orchestrate the differentiation of monocytes into macrophages and influence their subsequent activation state and function.[3][5]

Role in Monocyte Differentiation and Macrophage Polarization

A primary function of IL-34 in innate immunity is driving the differentiation of monocytes into macrophages.[6][7] Studies consistently show that human monocytes cultured with IL-34 differentiate into macrophages that exhibit a phenotype analogous to those generated with M-CSF.[6][7] These macrophages are often characterized by high expression of CD14 and the M2-like scavenger receptor CD163.[6]

Upon activation with stimuli like lipopolysaccharide (LPS), IL-34-differentiated macrophages typically display an anti-inflammatory or "M2-like" profile.[6][8] This is characterized by the secretion of high levels of the anti-inflammatory cytokine IL-10 and low levels of the pro-inflammatory cytokine IL-12.[6][8] This polarization suggests a role for IL-34 in immune suppression and the resolution of inflammation.[8]

Data Presentation: IL-34-Induced Macrophage Phenotype

The tables below summarize quantitative data from studies investigating the phenotype of human monocytes differentiated with IL-34.

Table 1: Surface Marker Expression on Differentiated Macrophages Data represents Mean Fluorescence Intensity (MFI) from flow cytometry analysis after 5 days of culture.

| Marker | Cell Type | MFI (Mean ± SD) | Reference |

| CD14 | IL-34-Mφ | 1250 ± 250 | [6] |

| M-CSF-Mφ | 1300 ± 300 | [6] | |

| GM-CSF-Mφ | 400 ± 100 | [6] | |

| CD163 | IL-34-Mφ | 550 ± 150 | [6] |

| M-CSF-Mφ | 600 ± 200 | [6] | |

| GM-CSF-Mφ | <50 | [6] | |

| CD80 (LPS-stimulated) | IL-34-Mφ | 150 ± 50 | [6] |

| M-CSF-Mφ | 140 ± 60 | [6] | |

| GM-CSF-Mφ | 800 ± 200 | [6] | |

| CD86 (LPS-stimulated) | IL-34-Mφ | 200 ± 70 | [6] |

| M-CSF-Mφ | 210 ± 80 | [6] | |

| GM-CSF-Mφ | 1100 ± 250 | [6] |

Table 2: Cytokine Production by Differentiated Macrophages after LPS Stimulation Data represents cytokine concentration in culture supernatants after 48 hours of LPS stimulation.

| Cytokine | Cell Type | Concentration (Mean ± SD) | Reference |

| IL-10 | IL-34-Mφ | 2.5 ± 0.8 ng/mL | [6] |

| M-CSF-Mφ | 2.7 ± 1.0 ng/mL | [6] | |

| GM-CSF-Mφ | 0.5 ± 0.2 ng/mL | [6] | |

| IL-12 | IL-34-Mφ | 150 ± 50 pg/mL | [6] |

| M-CSF-Mφ | 140 ± 60 pg/mL | [6] | |

| GM-CSF-Mφ | 2500 ± 500 pg/mL | [6] |

Role in Inflammatory Disease and Host Defense

While in vitro studies often point to an anti-inflammatory role, the function of IL-34 in vivo is highly dependent on the pathological context.

-

Pro-inflammatory Role: In several chronic inflammatory and autoimmune diseases, IL-34 acts as a pro-inflammatory mediator. Elevated levels of IL-34 are found in the inflamed tissues and serum of patients with rheumatoid arthritis, inflammatory bowel disease (IBD), and lupus nephritis.[1][9] In these settings, IL-34 is often induced by other pro-inflammatory cytokines like TNF-α and contributes to the recruitment and activation of macrophages, sustaining the inflammatory cascade.[1][9]

-

Host Defense: The role of IL-34 in response to pathogens is multifaceted. It is induced in response to various viral and bacterial infections.[8] In some contexts, it contributes to immune tolerance, which can promote viral persistence.[8] In others, such as in certain bacterial infections, it can induce a pro-inflammatory response necessary for pathogen clearance.[5] For instance, in hepatitis C infection, IL-34 produced by hepatocytes can drive monocytes toward a profibrotic macrophage phenotype, contributing to liver pathology.[8]

Experimental Protocols

Reproducible and standardized protocols are essential for studying the function of IL-34. Below are methodologies for key experiments.

Protocol 1: IL-34-Induced Differentiation of Human Macrophages

This protocol describes the generation of IL-34 differentiated macrophages (IL-34-Mφ) from peripheral blood monocytes.[6][7]

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Cell Culture: Resuspend purified monocytes at 1x10^6 cells/mL in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Differentiation: Add recombinant human IL-34 to a final concentration of 50 ng/mL. For comparison, parallel cultures can be set up with M-CSF (50 ng/mL) or GM-CSF (20 ng/mL).

-

Incubation: Culture the cells for 5 to 7 days at 37°C in a 5% CO2 incubator. Replenish the medium with fresh cytokine every 2-3 days.

-

Harvest and Analysis: After the incubation period, harvest the adherent macrophages. Their phenotype can be analyzed by flow cytometry for surface markers (e.g., CD14, CD163, CD80, CD86), and their functional response can be assessed by stimulating with 200 ng/mL LPS for 24-48 hours and measuring cytokine production in the supernatant by ELISA.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This model is used to study the role of IL-34 in inflammatory bowel disease.[10][11]

-

Animal Housing: Use 8-12 week old C57BL/6 mice. Allow mice to acclimate for at least one week before the experiment.

-

DSS Preparation: Prepare a 2-3% (w/v) solution of DSS (MW: 36-50 kDa) in autoclaved drinking water. The solution should be prepared fresh and replaced every 2 days.

-

Induction of Acute Colitis: Provide the DSS solution as the sole source of drinking water for 5 to 7 consecutive days. Control mice receive regular autoclaved water.

-

Monitoring: Monitor mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (hematochezia). Calculate a Disease Activity Index (DAI) based on these parameters. Mice should be euthanized if body weight loss exceeds 20-25%.

-

Sample Collection: At the end of the treatment period (e.g., day 7), euthanize the mice. Collect blood for serum cytokine analysis (ELISA). Excise the colon and measure its length (shortening is a sign of inflammation).

-

Tissue Analysis: A section of the distal colon can be fixed in 10% formalin for histological analysis (H&E staining). Another section can be snap-frozen in liquid nitrogen for RNA extraction to measure Il34 and other cytokine mRNA levels by qRT-PCR.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Interkeukin-34, a cytokine crucial for the differentiation and maintenance of tissue resident macrophages and Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. rndsystems.com [rndsystems.com]

- 5. elkbiotech.com [elkbiotech.com]

- 6. IL-34 Induces the Differentiation of Human Monocytes into Immunosuppressive Macrophages. Antagonistic Effects of GM-CSF and IFNγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-34 Induces the Differentiation of Human Monocytes into Immunosuppressive Macrophages. Antagonistic Effects of GM-CSF and IFNγ | PLOS One [journals.plos.org]

- 8. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Tissue-Specific Expression of Interleukin-34

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-34 (IL-34) is a cytokine that plays a crucial role in the regulation of innate immunity and tissue homeostasis. It functions as a ligand for the colony-stimulating factor 1 receptor (CSF-1R), a receptor it shares with macrophage colony-stimulating factor (M-CSF or CSF-1).[1] Despite sharing a receptor, IL-34 and CSF-1 exhibit distinct expression patterns and can mediate different biological functions, making the tissue-specific expression of IL-34 a critical area of research for understanding its physiological and pathological roles.[2] This technical guide provides a comprehensive overview of the tissue-specific expression of IL-34, detailed experimental protocols for its detection, and a summary of its key signaling pathways.

Data Presentation: Quantitative Expression of IL-34

The following tables summarize the quantitative expression of IL-34 in various human tissues under healthy and diseased conditions. Data has been compiled from multiple sources, and expression levels are presented in the units reported in the original studies.

Table 1: IL-34 mRNA Expression in Healthy Human Tissues

| Tissue | Expression Level (TPM/FPKM) | Data Source |

| Spleen | Most abundant | [3] |

| Brain | High | [4] |

| Skin | High | [2] |

| Testis | Moderate | [2] |

| Colon | Moderate | [3] |

| Small Intestine | Moderate | [3] |

| Heart | Detectable | [3] |

| Kidney | Detectable | [3] |

| Liver | Detectable | [3] |

| Lung | Detectable | [3] |

| Ovary | Detectable | [3] |

| Prostate | Detectable | [3] |

| Thymus | Detectable | [3] |

TPM: Transcripts Per Million; FPKM: Fragments Per Kilobase of transcript per Million mapped reads. These are units of normalized gene expression from RNA-sequencing data.

Table 2: IL-34 Protein and mRNA Expression in Diseased Tissues

| Disease | Tissue/Fluid | Expression Change | Quantitative Data | Data Source |

| Lung Adenocarcinoma | Tumor Tissue | Downregulated (mRNA) | P < 0.001 vs. normal | |

| Breast Cancer | Normal Breast Tissue | Highest median expression (mRNA) | - | [1] |

| Rheumatoid Arthritis | Synovial Tissue | Upregulated | Associated with synovitis severity | [5][6][7] |

| Rheumatoid Arthritis | Synovial Fluid | Elevated | 1930.0 ± 420.7 pg/mL | [8] |

| Rheumatoid Arthritis | Serum | Elevated | 1098.0 ± 188.9 pg/mL (RF-positive) | [8] |

| Ischemic Cardiomyopathy | Serum | Elevated | 122.52 ± 115.30 pg/mL | [9] |

| Acute Myocardial Infarction | Serum | Increased | Associated with adverse events | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of tissue-specific IL-34 expression are provided below.

Immunohistochemistry (IHC) for IL-34 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting IL-34 protein in FFPE tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol (B145695): 2 changes for 3 minutes each.

-

Immerse in 95% Ethanol: 1 change for 3 minutes.

-

Immerse in 70% Ethanol: 1 change for 3 minutes.

2. Antigen Retrieval:

-

Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).[12][13]

3. Staining:

-

Wash sections in Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBST.

-

Apply a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

Incubate with a validated primary antibody against IL-34 at the recommended dilution overnight at 4°C.

-

Wash with TBST.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with TBST.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin (B73222).

-

Dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.[13]

In Situ Hybridization (ISH) for IL-34 mRNA using RNAscope® Technology

This protocol provides a method for the sensitive detection of IL-34 mRNA in tissue sections.

1. Sample Preparation and Pretreatment:

-

For FFPE sections, bake slides at 60°C for 1 hour.[8]

-

Deparaffinize in xylene and rehydrate through an ethanol gradient to distilled water.[8]

-

Perform target retrieval using the RNAscope® Target Retrieval Reagent in a steamer or water bath at 99-102°C for 15 minutes.[5]

-

Rinse in distilled water.

-

Treat with RNAscope® Protease Plus at 40°C for 30 minutes.[5]

-

Rinse in distilled water.

2. Probe Hybridization and Signal Amplification:

-

Hybridize with the target-specific RNAscope® probe for IL-34 for 2 hours at 40°C in a hybridization oven.[5]

-

Perform a series of signal amplification steps by incubating with RNAscope® Amp 1, Amp 2, and Amp 3 reagents.[5]

3. Detection and Visualization:

-

For chromogenic detection, incubate with the appropriate HRP-conjugated label probe and develop with DAB.

-

For fluorescent detection, use a fluorescently labeled probe and appropriate fluorophores.

-

Counterstain with hematoxylin or DAPI.

-

Mount with an appropriate mounting medium.[5]

Quantitative Real-Time PCR (qPCR) for IL-34 mRNA Expression

This protocol describes the quantification of IL-34 mRNA levels using SYBR Green-based qPCR.[7]

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction Setup:

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for IL-34, and nuclease-free water.[14]

-

Add the cDNA template to the reaction mix.

-

Include no-template controls (NTC) to check for contamination.

-

Run the qPCR on a real-time PCR instrument with the following typical cycling conditions:

-

Perform a melt curve analysis to verify the specificity of the amplified product.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for IL-34 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of IL-34 using the ΔΔCt method.

Mandatory Visualization

IL-34 Signaling Pathway

Caption: IL-34 signaling through its receptors activates downstream pathways.

Experimental Workflow for Tissue-Specific Expression Analysis

Caption: Workflow for analyzing IL-34 expression in tissues.

Conclusion

The tissue-specific expression of IL-34 is a key determinant of its diverse biological functions in both health and disease. Understanding the nuances of its expression patterns, coupled with robust and reliable detection methods, is essential for advancing our knowledge of this important cytokine and for the development of novel therapeutic strategies targeting the IL-34/CSF-1R signaling axis. This guide provides a foundational resource for researchers and professionals in the field, offering a compilation of current quantitative data, detailed experimental protocols, and a clear visualization of the core signaling pathways.

References

- 1. Interleukin-34, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Interleukin 34 - Wikipedia [en.wikipedia.org]

- 4. Emerging roles of IL-34 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence in situ hybridization (FISH) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 9. Increased Serum Interleukin-34 Levels Are Related to the Presence and Severity of Cardiac Dysfunction in Patients With Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin-34 levels are increased in acute myocardial infarction and associated with major adverse cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 12. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]

- 15. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]

The Role of Interleukin-34 in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-34 (IL-34) is a cytokine that plays a crucial role in the differentiation, survival, and function of various myeloid lineage cells. It exerts its effects primarily by binding to the colony-stimulating factor 1 receptor (CSF-1R), a receptor it shares with macrophage colony-stimulating factor (M-CSF). Despite sharing a receptor, IL-34 and M-CSF exhibit distinct expression patterns and can elicit different cellular responses, highlighting the complexity of CSF-1R signaling. This technical guide provides an in-depth overview of the role of IL-34 in the differentiation of key cell types, including osteoclasts, macrophages, and microglia. It details the signaling pathways involved, provides comprehensive experimental protocols, and presents quantitative data to support the understanding of IL-34's multifaceted functions.

IL-34 in Osteoclast Differentiation

Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation is a tightly regulated process. IL-34, in conjunction with the receptor activator of nuclear factor-κB ligand (RANKL), has been identified as a potent inducer of osteoclastogenesis from myeloid precursor cells.[1][2]

Quantitative Data on IL-34-Mediated Osteoclast Differentiation

The following table summarizes the quantitative effects of IL-34 on osteoclast differentiation markers and formation.

| Parameter | Cell Type | IL-34 Concentration | RANKL Concentration | Fold Change/Effect | Reference |

| TRAP-positive multinucleated cells | Mouse bone marrow macrophages | 2.5 - 100 ng/mL | Not specified | Dose-dependent increase | [3] |

| Osteoclast-like cells | Human CD14+ monocytes | 25 - 100 ng/mL | Not specified | Dose-dependent increase | [1] |

| Acp5 (TRAP) gene expression | Bone marrow-derived macrophages | 50 ng/mL | 50 ng/mL | Significant increase | [4] |

| Ctsk (Cathepsin K) gene expression | Bone marrow-derived macrophages | 50 ng/mL | 50 ng/mL | Significant increase | [4] |

| Calcr (Calcitonin Receptor) gene expression | Bone marrow-derived macrophages | 50 ng/mL | 50 ng/mL | Significant increase | [4] |

Signaling Pathways in IL-34-Induced Osteoclastogenesis

Upon binding to CSF-1R on osteoclast precursors, IL-34 triggers a signaling cascade that synergizes with RANKL signaling to drive differentiation. Key pathways activated include the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways converge on the activation of transcription factors crucial for osteoclastogenesis, such as NFATc1 and c-Fos.[4]

Experimental Protocol: In Vitro Osteoclastogenesis Assay

This protocol describes the differentiation of osteoclasts from mouse bone marrow macrophages (BMMs) using IL-34 and RANKL.

1. Isolation of Bone Marrow Cells:

-

Euthanize a 6-8 week old mouse by an approved method.

-

Dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow with α-MEM (Minimum Essential Medium Alpha) using a 27-gauge needle and syringe.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

2. Culture of Bone Marrow Macrophages (BMMs):

-

Plate the bone marrow cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

Culture for 3-4 days to allow for the differentiation of BMMs. Adherent cells are the BMM population.

3. Osteoclast Differentiation:

-

Seed the BMMs into 96-well plates at a density of 8 x 10³ cells/well.

-

Culture the cells in osteoclastogenic medium: α-MEM with 10% FBS, 1% penicillin-streptomycin, 100 ng/mL RANKL, and varying concentrations of IL-34 (e.g., 0, 2.5, 25, 100 ng/mL).[3] A positive control with 30 ng/mL M-CSF and 100 ng/mL RANKL should be included.

-

Change the medium every 2 days.

-

Culture for an additional 4-6 days.

4. Analysis of Osteoclast Formation:

-

TRAP Staining: Fix the cells with 3.7% formaldehyde (B43269) and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

IL-34 in Macrophage Differentiation

IL-34 is a key factor in the differentiation of monocytes into macrophages, particularly promoting an anti-inflammatory M2-like phenotype.[5] These macrophages are characterized by high expression of scavenger receptors and production of anti-inflammatory cytokines.

Quantitative Data on IL-34-Mediated Macrophage Differentiation

The table below outlines the quantitative changes in surface marker expression on human monocytes differentiated with IL-34.

| Marker | Cell Type | IL-34 Concentration | Incubation Time | MFI (Mean Fluorescence Intensity) / % Positive Cells | Reference |

| CD14 | Human Monocytes | 50 ng/mL | 5 days | High expression (MFI > 1000) | [5] |

| CD163 | Human Monocytes | 50 ng/mL | 5 days | High expression (MFI > 1000) | [5] |

| CD68 | Human Monocytes | 50 ng/mL | 96 hours | Significant increase in % positive cells | [6] |

| CD80 | Human Monocytes (LPS-stimulated) | 50 ng/mL | 5 days | Low expression (MFI < 100) | [5] |

| CD86 | Human Monocytes (LPS-stimulated) | 50 ng/mL | 5 days | Low expression (MFI < 100) | [5] |

Signaling Pathways in IL-34-Induced Macrophage Differentiation

IL-34-induced macrophage differentiation is mediated through the activation of CSF-1R and subsequent downstream signaling cascades. The PI3K/Akt and MAPK/ERK pathways are central to this process, leading to the activation of transcription factors that drive the expression of macrophage-specific genes and M2-polarization markers.[7]

Experimental Protocol: In Vitro Macrophage Differentiation from Human Monocytes

This protocol details the generation of M2-like macrophages from human peripheral blood monocytes (PBMCs) using IL-34.

1. Isolation of Human Monocytes:

-

Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.

2. Macrophage Differentiation:

-

Seed the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Add 50 ng/mL of recombinant human IL-34 to the culture medium.[5]

-

Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator. The medium should be refreshed every 2-3 days.

3. Analysis of Macrophage Phenotype:

-

Flow Cytometry: Harvest the differentiated macrophages and stain with fluorescently labeled antibodies against macrophage surface markers such as CD14, CD163, CD68, CD80, and CD86. Analyze the cells using a flow cytometer.

-

Cytokine Profiling: To assess the functional phenotype, stimulate the macrophages with lipopolysaccharide (LPS) and measure the production of cytokines like IL-10 and IL-12 in the culture supernatant by ELISA.

IL-34 in Microglia Differentiation

Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in brain homeostasis and pathology. IL-34 is essential for the development and maintenance of microglia.[8][9]

Quantitative Data on IL-34-Mediated Microglia Differentiation

The following table presents data on the expression of key microglial markers in cells differentiated in the presence of IL-34.

| Marker | Cell Type | IL-34 Source/Concentration | Key Findings | Reference |

| CD14, CD68, CD163, CD11b, CX3CR1, TREM2, P2RY12 | Human HSPC-derived cells in humanized mice | Transgenic human IL-34 | Expression of all canonical human microglial markers | [8] |

| TMEM119 | Mouse forebrain microglia | Endogenous IL-34 | Expression is dependent on IL-34; reduced in IL-34 KO mice | [9][10] |

| P2RY12 | Mouse forebrain microglia | Endogenous IL-34 | Low expression in IL-34 KO mice | [9] |

| ITGAX, APOE, CLEC7A | Mouse forebrain microglia | Endogenous IL-34 | Upregulated in IL-34 KO mice (neonatal markers) | [9] |

Signaling Pathways in IL-34-Induced Microglia Differentiation

The differentiation and survival of microglia are critically dependent on CSF-1R signaling initiated by IL-34. This signaling activates downstream pathways, including PI3K/Akt and MAPK/ERK, which are vital for the expression of microglia-specific transcription factors and the establishment of a mature microglial phenotype.

Experimental Protocol: Generation of Microglia-like Cells from Human Pluripotent Stem Cells (hPSCs)

This protocol provides a simplified method for generating microglia-like cells from hPSCs, highlighting the critical role of IL-34.

1. Generation of Hematopoietic Progenitor Cells (HPCs):

-

Culture hPSCs in a hematopoietic differentiation medium. Commercially available kits can be used for this step.

-

After approximately 10-12 days, non-adherent CD43+ HPCs will be present in the culture supernatant.

2. Microglia Differentiation:

-

Collect the non-adherent HPCs and transfer them to a new culture vessel coated with Matrigel.

-

Culture the HPCs in a microglia differentiation medium containing key cytokines: 100 ng/mL IL-34, 25 ng/mL M-CSF, and 50 ng/mL TGF-β1.[11]

-

Culture for approximately 25 days, with partial media changes every 2-3 days.

3. Microglia Maturation and Analysis:

-

For final maturation, the medium can be supplemented with 100 ng/mL CD200 and 100 ng/mL CX3CL1 for the last few days of culture.[11]

-

Immunocytochemistry: Fix the cells and stain for microglia-specific markers such as IBA1, TMEM119, and P2RY12.

-

Quantitative PCR: Analyze the gene expression of key microglial markers.

-

Functional Assays: Assess phagocytic activity using fluorescently labeled zymosan or amyloid-beta fibrils.

Conclusion

Interleukin-34 is a pivotal cytokine in the differentiation of osteoclasts, macrophages, and microglia. Its signaling through CSF-1R activates conserved downstream pathways, yet the cellular context and co-stimulatory signals lead to distinct differentiation outcomes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the biological roles of IL-34 and its therapeutic potential in various diseases, including skeletal disorders, inflammatory conditions, and neurodegenerative diseases. Further research into the nuanced differences between IL-34 and M-CSF signaling will continue to unravel the complexities of myeloid cell biology and open new avenues for targeted therapies.

References

- 1. The Critical Role of IL-34 in Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of IL-34 in osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL-34 Aggravates Steroid-Induced Osteonecrosis of the Femoral Head via Promoting Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-34 Induces the Differentiation of Human Monocytes into Immunosuppressive Macrophages. Antagonistic Effects of GM-CSF and IFNγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-34 induces monocytic-like differentiation in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Interleukin-34 facilitates microglia-like cell differentiation and persistent HIV-1 infection in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excitatory Neuron-Derived Interleukin-34 Controls Cortical Developmental Microglia Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. escholarship.org [escholarship.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Evolutionary Conservation of Interleukin-34

Introduction

Interleukin-34 (IL-34) is a cytokine of the interleukin family, first identified in 2008 through a large-scale screening of secreted proteins.[1][2] It is a homodimeric glycoprotein (B1211001) that acts as a crucial ligand for the Colony Stimulating Factor 1 Receptor (CSF-1R), a role it shares with another ligand, CSF-1.[2][3][4] Despite sharing a receptor, IL-34 and CSF-1 exhibit no significant sequence homology.[4][5][6] IL-34 is a key regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including monocytes and macrophages.[1][7] Its expression is most abundant in the spleen, but it is also found in various other tissues such as the brain, skin, heart, and liver.[1][8] Functionally, IL-34 plays a non-redundant and highly conserved role in the development and maintenance of specific tissue-resident macrophage populations, most notably microglia in the brain and Langerhans cells in the epidermis.[2][9] The high degree of conservation across vertebrate species underscores its fundamental importance in myeloid cell homeostasis and positions the IL-34/CSF-1R axis as a significant area of interest for therapeutic development in fields ranging from autoimmune diseases to oncology and neurodegenerative disorders.

Evolutionary Conservation of the IL-34 Gene and Protein

IL-34 is highly conserved among vertebrates, with orthologs identified in mammals, birds, amphibians, and fish.[2][10][11][12] This conservation is more pronounced than that of CSF-1 among mammalian and avian species, suggesting a strong evolutionary pressure to maintain its function.[8][9][13] The human IL34 gene is located on chromosome 16, and its orthologs are found in corresponding syntenic regions in other species.[4]

Structurally, the IL-34 protein belongs to the short-chain helical hematopoietic cytokine family.[2] Key structural features are well-maintained across species, including six critical cysteine residues and N-glycosylation sites that are essential for the protein's stability and proper folding.[4] While the overall sequence identity varies, the regions responsible for receptor binding and biological activity show remarkable conservation.[8][14] For instance, phylogenetic analysis shows that IL-34 from primate, rodent, and teleost lineages form distinct, species-specific clusters, yet maintain a conserved gene organization, typically with 7 exons and 6 introns in vertebrates.[14][15]

Data Presentation

Table 1: Interspecies Amino Acid Sequence Identity of Interleukin-34 (Compared to Human)

| Species | Scientific Name | Sequence Identity to Human IL-34 |

| Chimpanzee | Pan troglodytes | 99.6%[4] |

| Rat | Rattus norvegicus | 72%[4] |

| Mouse | Mus musculus | 71%[4] |

| Chicken | Gallus gallus | 27.2-33.8% (compared to Teleost fish) |

| Zebrafish | Danio rerio | 22.2-31.4% (compared to Mammals)[14] |

Conservation of Receptors and Signaling Pathways

IL-34 exerts its biological effects by binding to a conserved set of cell surface receptors. The primary and high-affinity receptor for IL-34 is the Colony Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase it shares with CSF-1.[2][16][17] In addition to CSF-1R, IL-34 has been shown to bind to other receptors, including protein-tyrosine phosphatase zeta (PTP-ζ) and the proteoglycan Syndecan-1, which can modulate its signaling activity.[2][8][16][18][19]

Upon binding to CSF-1R, IL-34 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[20] This activation triggers a cascade of downstream signaling pathways that are highly conserved across species and are fundamental to cell survival, proliferation, and differentiation. Key activated pathways include:

-

Phosphoinositide 3-kinase (PI3K)/AKT pathway: Crucial for cell survival and proliferation.[3][16]

-

Mitogen-activated protein kinase (MAPK) pathways: Including ERK1/2 and JNK, which regulate proliferation and differentiation.[3][16]

-